molecular formula C11H8ClFN2 B3070098 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine CAS No. 1000931-50-9

4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine

Cat. No.: B3070098
CAS No.: 1000931-50-9
M. Wt: 222.64 g/mol
InChI Key: APDNYMRZTXQKOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-6-methylpyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chloro, fluoro, and phenyl groups may enhance its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity in substitution reactions, while the phenyl group contributes to its potential biological activity .

Properties

IUPAC Name

4-chloro-5-fluoro-6-methyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-9(13)10(12)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDNYMRZTXQKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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